molecular formula C9H8Cl2O2 B8685736 Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- CAS No. 29003-60-9

Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-

Cat. No.: B8685736
CAS No.: 29003-60-9
M. Wt: 219.06 g/mol
InChI Key: YXWSUMDQCTYAOF-UHFFFAOYSA-N
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Description

Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is an organic compound with the molecular formula C9H8Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with chloroform and a base such as sodium hydroxide in a haloform reaction. The reaction proceeds as follows:

    Formation of the intermediate: 4-methoxybenzaldehyde reacts with chloroform in the presence of sodium hydroxide to form 2,2,2-trichloro-1-(4-methoxyphenyl)ethanol.

    Dehydrochlorination: The intermediate undergoes dehydrochlorination to yield Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)-.

Industrial Production Methods

In industrial settings, the production of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form 2-chloro-1-(4-methoxyphenyl)ethanol.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Products like 2-azido-1-(4-methoxyphenyl)ethanone or 2-thiocyanato-1-(4-methoxyphenyl)ethanone.

    Reduction: 2-chloro-1-(4-methoxyphenyl)ethanol.

    Oxidation: 2,2-dichloro-1-(4-methoxyphenyl)acetic acid.

Scientific Research Applications

Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating receptor activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-1-(4-hydroxyphenyl)-ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.

    2,2-Dichloro-1-(4-methylphenyl)-ethanone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Ethanone, 2,2-dichloro-1-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility in organic solvents and affect its biological activity.

Properties

CAS No.

29003-60-9

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

2,2-dichloro-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8Cl2O2/c1-13-7-4-2-6(3-5-7)8(12)9(10)11/h2-5,9H,1H3

InChI Key

YXWSUMDQCTYAOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(Cl)Cl

Origin of Product

United States

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